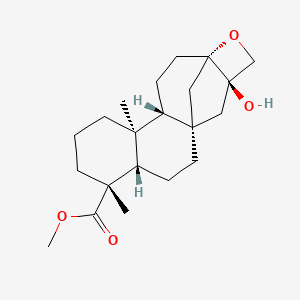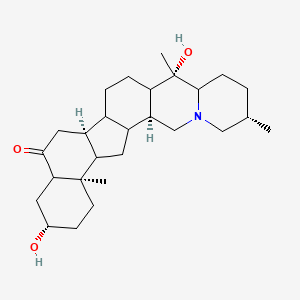![molecular formula C23H20N6O3 B1237590 3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)
3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-32614 is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound's synthesis may involve processes similar to those used in the creation of related benzo[b]fluoren derivatives. For instance, Campbell and Gorrie (1968) detailed the synthesis of octahydrobenzo[j]fluoranthene, highlighting the steps and intermediates involved, which could be analogous to the synthesis of the compound (Campbell & Gorrie, 1968).
Chemical Reactions and Derivatives : Similar compounds have been synthesized and their reactions studied, as shown by Mohamed (2021), who explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives (Mohamed, 2021). This kind of research provides insights into the chemical behavior and potential applications of similar compounds.
Structural Analysis : Crystal structure, protolytic properties, and alkylating activity of related compounds have been studied, offering insights into the physical and chemical characteristics that could be relevant for the compound . Budzisz et al. (2005) investigated such properties in a similar compound, which might provide a basis for understanding the subject compound's characteristics (Budzisz et al., 2005).
Pharmacological Potential : While direct studies on the compound are not available, research on structurally similar compounds, such as the work by Bekircan et al. (2008) on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives, can provide insights into potential pharmacological applications (Bekircan et al., 2008).
properties
Product Name |
3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one |
|---|---|
Molecular Formula |
C23H20N6O3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
13-(2-methoxyethyl)-17-[(E)-(3-methoxyphenyl)methylideneamino]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C23H20N6O3/c1-31-11-10-28-14-24-21-19(23(28)30)20-22(27-18-9-4-3-8-17(18)26-20)29(21)25-13-15-6-5-7-16(12-15)32-2/h3-9,12-14H,10-11H2,1-2H3/b25-13+ |
InChI Key |
YMAKJOSGQZUPOZ-DHRITJCHSA-N |
Isomeric SMILES |
COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2/N=C/C5=CC(=CC=C5)OC |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



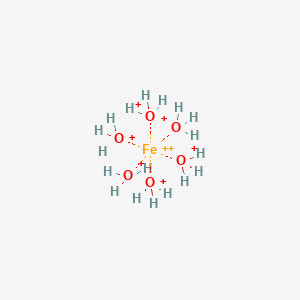
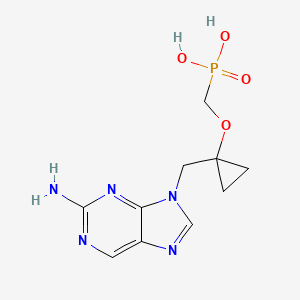
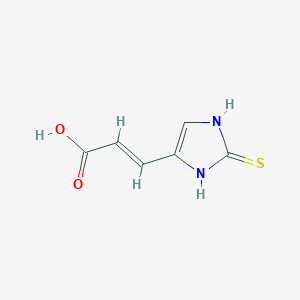
![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)
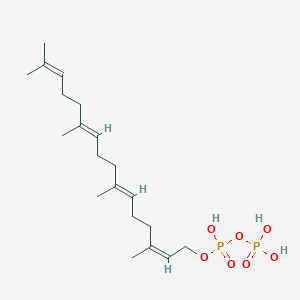
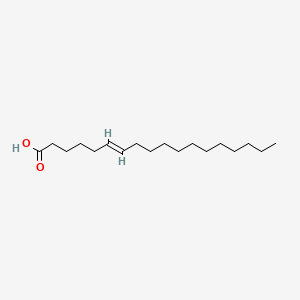
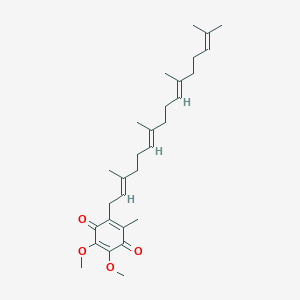
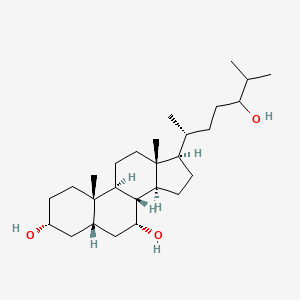
![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)
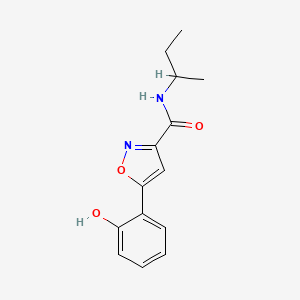
![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)
